molecular formula C12H11N3O3 B1640704 ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

Cat. No.: B1640704
M. Wt: 245.23 g/mol
InChI Key: OXEJYDKHJKWROM-UHFFFAOYSA-N
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Description

ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core, a cyanomethyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate typically involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or ethanol, with a base like potassium carbonate or sodium ethoxide to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Substituted benzimidazole derivatives with various functional groups attached to the nitrogen atoms.

Scientific Research Applications

ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In medicinal applications, this inhibition can lead to therapeutic effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is unique due to its combination of a benzimidazole core with a cyanomethyl group and an ethyl ester group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl 3-(cyanomethyl)-2-oxobenzimidazole-1-carboxylate

InChI

InChI=1S/C12H11N3O3/c1-2-18-12(17)15-10-6-4-3-5-9(10)14(8-7-13)11(15)16/h3-6H,2,8H2,1H3

InChI Key

OXEJYDKHJKWROM-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC#N

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC#N

Origin of Product

United States

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